N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(1,3-benzothiazol-2-yl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of both methoxy groups and a thiophene ring. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable complexes with transition metals and its potential biological activity further distinguish it from similar compounds.
Properties
Molecular Formula |
C14H14N2O3S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-5-6-12(19-2)10(8-11)9-15-16-14(17)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,17)/b15-9+ |
InChI Key |
HWJABOVPIUVKML-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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